molecular formula C16H13NO3 B6353079 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1038715-44-4

3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6353079
CAS RN: 1038715-44-4
M. Wt: 267.28 g/mol
InChI Key: LHSXCYYDKJLVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, also known as 3-(4-phenylphenyl)-4,5-dihydro-1H-oxazole-5-carboxylic acid and abbreviated as 3-PPO, is a compound that has been studied for its potential therapeutic and laboratory applications. It is a derivative of the oxazole family and is composed of a five-membered ring of three carbon atoms, one nitrogen atom, and one oxygen atom. 3-PPO has been found to have a wide range of applications, from its use as a reagent in organic synthesis to its potential therapeutic effects in treating certain diseases. In

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in the Suzuki–Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryls. These biaryls are structural constituents of a wide range of chemicals including agrochemicals, natural products, pharmaceuticals, and polymers . The reaction is performed in water, aligning with green chemistry principles to minimize environmental impact.

Green Chemistry

The compound’s potential use in water as a reaction medium for various organic transformations highlights its role in green chemistry . This aligns with the sustainable development of future science and technologies, where the goal is to develop clean chemical technology that is both cost-effective and profitable .

Pharmaceutical Synthesis

In pharmaceutical research, this compound could be used as an intermediate in the synthesis of complex molecules with potential therapeutic applications. For example, it could be involved in the synthesis of biaryl compounds with anti-arthritic potential .

Liquid Crystal Intermediates

The structural features of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid make it a suitable candidate for the synthesis of intermediates used in the production of liquid crystals . These materials are essential for modern display technologies.

Prodrug Development

This compound may serve as a precursor in the development of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to produce an active drug. An example is sacubitril , a prodrug used in combination with valsartan to treat heart failure.

properties

IUPAC Name

3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(19)15-10-14(17-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSXCYYDKJLVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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